molecular formula C23H21NO2S B15003134 N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-fluorene-2-sulfonamide

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-fluorene-2-sulfonamide

Cat. No.: B15003134
M. Wt: 375.5 g/mol
InChI Key: BEWWARYSHQZSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-fluorene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydronaphthalenyl group attached to a fluorene sulfonamide moiety, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydronaphthalenyl intermediate, followed by its coupling with a fluorene sulfonamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It has been investigated for its potential biological activity, including interactions with specific receptors.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-fluorene-2-sulfonamide exerts its effects involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinehexanamides: These compounds share a similar tetrahydronaphthalenyl group and have been studied for their receptor interactions.

    Tetrahydronaphthalen-1-yl-phenethyl ureas: These compounds have shown dual antibacterial and anticancer activities.

Uniqueness

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-fluorene-2-sulfonamide is unique due to its combination of the tetrahydronaphthalenyl and fluorene sulfonamide groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C23H21NO2S

Molecular Weight

375.5 g/mol

IUPAC Name

N-(1,2,3,4-tetrahydronaphthalen-1-yl)-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C23H21NO2S/c25-27(26,24-23-11-5-8-16-6-1-4-10-22(16)23)19-12-13-21-18(15-19)14-17-7-2-3-9-20(17)21/h1-4,6-7,9-10,12-13,15,23-24H,5,8,11,14H2

InChI Key

BEWWARYSHQZSGR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NS(=O)(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.